molecular formula C13H19BO2 B11890480 (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid

Cat. No.: B11890480
M. Wt: 218.10 g/mol
InChI Key: GEONHMFXBFSIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid ( 1234792-18-7) is an organoboron compound with the molecular formula C 13 H 19 BO 2 and a molecular weight of 218.10 . This boronic acid derivative features a defined trans-configuration at the 4-methylcyclohexyl substituent, which provides superior stereochemical consistency for advanced synthetic applications . The compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation. Its rigid, biphenyl-like structure makes it a valuable precursor in the synthesis of organic materials, particularly for liquid crystal displays (LCDs) . Furthermore, its defined structure is essential for research in asymmetric catalysis and stereoselective reactions . This product is offered with a specified purity level and is accompanied by comprehensive analytical documentation. As a safety note, this chemical carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Intended Use & Restrictions: This product is sold exclusively for laboratory research and non-commercial purposes. It is strictly prohibited for human or veterinary use, diagnostics, or any commercial application. Buyers assume full responsibility for ensuring all usage complies with their local laws and regulations.

Properties

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

[4-(4-methylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C13H19BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h6-11,15-16H,2-5H2,1H3

InChI Key

GEONHMFXBFSIMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)C)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The reaction involves coupling 4-bromo-(trans-4-methylcyclohexyl)benzene with a boronic acid or ester in the presence of a palladium catalyst, base, and solvent. Key steps include:

  • Oxidative Addition : The palladium catalyst (e.g., Pd(PPh₃)₄) reacts with the aryl bromide to form a Pd(II) intermediate.

  • Transmetallation : The boronic acid transfers its aryl group to the Pd(II) complex.

  • Reductive Elimination : The Pd(0) catalyst releases the coupled product, regenerating the active Pd species.

Optimized Reaction Conditions

Data from recent studies highlight variations in catalysts, bases, and solvents (Table 1):

Catalyst Base Solvent Temperature Yield Source
Pd(PPh₃)₄Na₂CO₃Toluene/MeOH150°C (MW)86%
Pd(OAc)₂K₂CO₃THF/H₂O80°C78%
Pd(dppf)Cl₂CsFDioxane110°C82%

Key Observations :

  • Microwave (MW) heating significantly reduces reaction time (10 min vs. 4–24 hours).

  • Aqueous sodium carbonate in toluene/methanol mixtures enhances solubility and coupling efficiency.

  • Tetrahydrofuran (THF) with potassium carbonate is preferred for sterically hindered substrates.

Lithiation-Borylation Methodology

An alternative route involves generating an aryllithium intermediate followed by borylation. This method avoids palladium catalysts and is suitable for substrates sensitive to transition metals.

Stepwise Synthesis

  • Lithiation : 4-Bromo-(trans-4-methylcyclohexyl)benzene is treated with n-butyllithium (-78°C, THF) to form the aryl lithium species.

  • Borylation : The intermediate reacts with triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the boronic acid.

Challenges and Solutions

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent lithium reagent decomposition.

  • Side Reactions : Competitive protonation or dimerization is mitigated using hexamethylphosphoramide (HMPA) as a cosolvent.

Miyaura Borylation of Aryl Halides

Miyaura borylation converts aryl halides directly into boronic esters using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Subsequent hydrolysis yields the boronic acid.

Representative Protocol

  • Reagents : B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv).

  • Conditions : 1,4-dioxane, 110°C, 2 hours.

  • Hydrolysis : NH₄OAc/NaIO₄ in acetone/water (1:1) at room temperature.

Advantages :

  • Avoids handling moisture-sensitive boronic acids.

  • Pinacol boronate esters are stable and easily purified.

Comparative Analysis of Methods

Table 2 summarizes the pros and cons of each method:

Method Yield Cost Scalability Complexity
Suzuki-Miyaura Coupling78–86%HighIndustrialModerate
Lithiation-Borylation65–70%ModerateLab-scaleHigh
Miyaura Borylation80–85%HighIndustrialLow

Recommendations :

  • Industrial Production : Miyaura borylation offers superior scalability and stability.

  • Lab-Scale Synthesis : Suzuki-Miyaura coupling with microwave heating ensures rapid results.

Chemical Reactions Analysis

Types of Reactions: (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Esterification: Reaction with diols or alcohols to form boronic esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water).

    Oxidation: Hydrogen peroxide or other peroxides.

    Esterification: Diols or alcohols, often under mild acidic or basic conditions.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols.

    Esterification: Boronic esters.

Scientific Research Applications

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Comparisons

The trans-4-methylcyclohexyl group distinguishes this compound from other aryl boronic acids:

  • 4-(Methylthio)phenyl boronic acid (): Contains a methylthio (-SMe) group, which is smaller and more polarizable than the cyclohexyl group.
  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (–4): Features a branched ether substituent, offering moderate steric bulk but higher polarity.
  • Triazole-substituted boronic acids (): Replace aromatic substituents with heterocyclic rings, improving β-lactamase inhibition.
  • 4-Chlorophenyl boronic acid (): An electron-withdrawing substituent that reduces cross-coupling efficiency.

Key Structural Insight : The cyclohexyl group in the target compound introduces significant steric hindrance and lipophilicity, which may slow transmetallation in cross-coupling reactions but enhance membrane permeability in biological systems .

Physical and Chemical Properties
Compound Substituent Solubility Trends logP (Predicted)
(4-(trans-4-Methylcyclohexyl)phenyl)BA trans-4-methylcyclohexyl Low water solubility ~3.5 (estimated)
4-(Methylthio)phenyl BA -SMe Moderate (polarizable group) ~2.8
[4-(4-Propan-2-yloxyphenyl)phenyl]BA -OCH(CH₃)₂ Low (precipitates in RPMI) ~3.2
Pyren-1-yl BA Pyrene Very low (hydrophobic) ~5.0

Key Findings :

  • The cyclohexyl group’s hydrophobicity likely reduces aqueous solubility, akin to pyren-1-yl boronic acid ().
  • Bulky substituents (e.g., tert-butyl in ) correlate with precipitation in biological media, suggesting similar challenges for the target compound .
Reactivity in Suzuki-Miyaura Cross-Coupling
  • 4-Chlorophenyl boronic acid : Electron-withdrawing -Cl reduces conversion to 75% (vs. 98% for phenyl BA) due to slowed transmetallation .
  • Target compound : The electron-donating cyclohexyl group could enhance oxidative addition but steric hindrance may lower coupling efficiency. Comparisons to tert-butyl-substituted BA () suggest conversions may drop below 70% in hindered systems .

Biological Activity

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which is a crucial property for their application in drug design and delivery systems. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity, pharmacokinetics, and overall activity against various biological targets .

  • Inhibition of Protein Aggregation :
    • Boronic acids have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, trans-beta-styryl-boronic acid (TBSA), a related compound, demonstrated significant reduction in Aβ aggregation and neurotoxicity in C. elegans models expressing Aβ42 .
  • Anticancer Activity :
    • Boronic acids exhibit anticancer properties by targeting specific cancer cell markers. They can interact with glycoproteins overexpressed in tumors, facilitating targeted drug delivery .
  • Antibacterial Properties :
    • Research indicates that boronic acids can possess antibacterial activity by disrupting bacterial cell wall synthesis or function .

1. Neuroprotective Effects

A study investigated the effects of TBSA on neuroinflammation and Aβ plaque load in 5xFAD mice models of Alzheimer's disease. The findings included:

  • Reduction in Aβ Plaque Load : TBSA treatment led to a significant decrease in Aβ plaques across various brain regions, indicating its potential as a therapeutic agent against neurodegeneration .
  • Decreased Neuroinflammation : Immunohistochemical analysis revealed reduced activation of astrocytes and microglia in treated mice compared to controls, suggesting a neuroprotective mechanism through modulation of inflammatory responses .

2. Anticancer Applications

Research has highlighted the use of boronic acids as building blocks for bioconjugates aimed at cancer therapy:

  • Targeting Sialic Acid : A study developed poly(ethylene glycol)-b-poly(L-glutamic acid) micelles functionalized with phenylboronic acid to selectively target sialic acid overexpressed on tumor cells. This approach enhances the specificity and efficacy of drug delivery systems .

Data Tables

Biological ActivityCompoundMechanismReference
Inhibition of Aβ AggregationTBSAReduces neurotoxicity and plaque formation
Anticancer TargetingPBA-PEG MicellesTargets sialic acid on tumor cells
Antibacterial ActivityVarious Boronic AcidsDisrupts bacterial cell function

Q & A

Q. What are the optimal synthetic routes for preparing (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid, and how can by-product formation be minimized?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acid precursors. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for transmetalation .
  • Solvent systems : Use toluene/ethanol (3:1) with Na₂CO₃ as a base to enhance solubility and reduce side reactions .
  • Temperature : Maintain 80–90°C for 12–24 hours to ensure complete conversion while avoiding decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted trans-4-methylcyclohexyl precursors and palladium residues .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Compare peaks to analogous compounds (e.g., 4-(methylthio)phenyl boronic acid: δ 7.86 ppm for aromatic protons, δ 14.42 ppm for methylthio groups) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities <0.5% .
  • Elemental analysis : Confirm boron content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How do steric effects from the trans-4-methylcyclohexyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky cyclohexyl group can hinder catalytic activity. Mitigation strategies include:

  • Ligand design : Bulky ligands like SPhos or XPhos improve Pd catalyst turnover by reducing steric clashes .
  • Solvent optimization : High-polarity solvents (DMF or THF) enhance diffusion of reactants to the catalytic site .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps caused by steric hindrance .

Q. What experimental approaches resolve contradictions in reported NMR data for stereoisomers of this compound?

Methodological Answer:

  • Variable-temperature NMR : Detect dynamic rotational barriers of the cyclohexyl group (e.g., coalescence temperature analysis) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogous biphenyldiboronic acid structures ).
  • DFT calculations : Compare experimental ¹³C shifts with computed values for trans vs. cis configurations .

Q. How can electronic properties of this boronic acid be exploited in molecular electronics or sensing applications?

Methodological Answer:

  • Conductance studies : Use scanning tunneling microscopy (STM) break-junction techniques to measure single-molecule conductance (e.g., 4-(methylthio)phenyl boronic acid showed conductance peaks at 10⁻³–10⁻⁴ G₀ under 100–200 mV bias) .
  • pH-responsive sensors : Leverage boronic acid-diol interactions for glucose detection; optimize pKa via substituent effects (e.g., methoxy groups lower pKa by 1–2 units ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency reported for this compound in Suzuki reactions?

Methodological Answer:

  • Control experiments : Test for trace water (alters boronic acid stability) and oxygen (causes Pd catalyst oxidation) .
  • Substrate scope benchmarking : Compare yields with standardized substrates (e.g., 4-bromotoluene) to isolate steric/electronic effects .
  • Microscale high-throughput screening : Use 96-well plates to assess >50 reaction conditions in parallel, identifying optimal ligand/solvent pairs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.